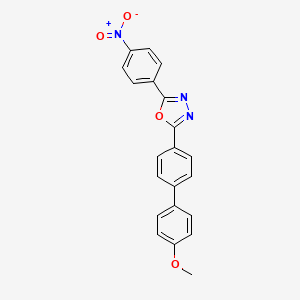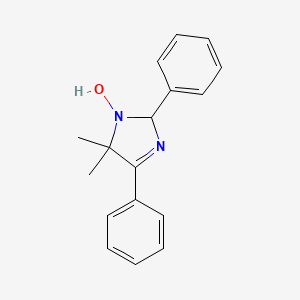![molecular formula C11H14ClNOS B4934166 1-[(5-chloro-2-thienyl)carbonyl]azepane](/img/structure/B4934166.png)
1-[(5-chloro-2-thienyl)carbonyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-chloro-2-thienyl)carbonyl]azepane, also known as CTA, is a chemical compound that has been studied for its potential applications in scientific research. CTA is a member of the azepane family of compounds, which are characterized by a seven-membered ring containing one nitrogen atom. CTA has been synthesized using a variety of methods, and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Mécanisme D'action
The mechanism of action of 1-[(5-chloro-2-thienyl)carbonyl]azepane involves its binding to specific ion channels in the brain, which can modulate their activity. 1-[(5-chloro-2-thienyl)carbonyl]azepane has been shown to bind to the extracellular surface of the Kv1.3 channel, which is involved in the regulation of neuronal excitability. By binding to this channel, 1-[(5-chloro-2-thienyl)carbonyl]azepane can modulate its activity and potentially affect neuronal function.
Biochemical and Physiological Effects:
Studies have shown that 1-[(5-chloro-2-thienyl)carbonyl]azepane can affect the activity of ion channels in the brain, which can have implications for neuronal function. In addition, 1-[(5-chloro-2-thienyl)carbonyl]azepane has been shown to have anti-inflammatory effects in certain models, which may be related to its effects on ion channel activity. However, further research is needed to fully understand the biochemical and physiological effects of 1-[(5-chloro-2-thienyl)carbonyl]azepane.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(5-chloro-2-thienyl)carbonyl]azepane in laboratory experiments include its potential to modulate ion channel activity and its specificity for certain channels. However, limitations include the need for further research to fully understand its effects and potential side effects.
Orientations Futures
Future research on 1-[(5-chloro-2-thienyl)carbonyl]azepane could focus on its potential applications in the treatment of neurological disorders, including multiple sclerosis and neuropathic pain. Further studies could also investigate the biochemical and physiological effects of 1-[(5-chloro-2-thienyl)carbonyl]azepane, as well as potential side effects and limitations. Additionally, research could explore the potential for other compounds in the azepane family to have similar effects on ion channels and neuronal function.
Méthodes De Synthèse
One method for synthesizing 1-[(5-chloro-2-thienyl)carbonyl]azepane involves the reaction of 5-chlorothiophene-2-carbonyl chloride with azepane in the presence of a base such as triethylamine. This reaction results in the formation of 1-[(5-chloro-2-thienyl)carbonyl]azepane as a white solid with a melting point of approximately 100-102°C. Other methods for synthesizing 1-[(5-chloro-2-thienyl)carbonyl]azepane have also been reported in the literature.
Applications De Recherche Scientifique
1-[(5-chloro-2-thienyl)carbonyl]azepane has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 1-[(5-chloro-2-thienyl)carbonyl]azepane has been shown to bind to and modulate the activity of certain ion channels in the brain, including the voltage-gated potassium channel Kv1.3. This modulation of ion channel activity may have implications for the treatment of neurological disorders such as multiple sclerosis and neuropathic pain.
Propriétés
IUPAC Name |
azepan-1-yl-(5-chlorothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c12-10-6-5-9(15-10)11(14)13-7-3-1-2-4-8-13/h5-6H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIDHSAYSZGUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4934083.png)
![6-amino-4-(5-ethyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4934089.png)
![3-(2-{[2-(2-fluorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B4934099.png)
![ethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4934104.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B4934111.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-thiophenesulfonamide](/img/structure/B4934112.png)

![6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4934144.png)
![3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4934168.png)

![1-(2-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4934179.png)

![1-(4-bromo-2,6-difluorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4934190.png)
